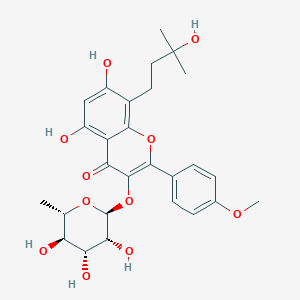

Icaritin 3-O-rhamnoside

Description

Contextualization within Epimedium Flavonoid Chemistry

The genus Epimedium, also known as Horny Goat Weed or Yin Yang Huo, is a cornerstone of traditional Chinese medicine, renowned for its use as a kidney tonic and for treating rheumatic conditions. frontiersin.org The primary bioactive constituents of Epimedium are prenylated flavonol glycosides. frontiersin.org Over 260 compounds have been isolated from this genus, with prenylated flavonoids being the most prominent. frontiersin.org The flavonoid chemistry of Epimedium is characterized by a common icaritin (B1674259) aglycone skeleton, with variations arising from the type and number of sugar groups attached at the C-3 or C-7 positions. mdpi.com Major flavonoids found in Epimedium species include icariin (B1674258), epimedin A, B, and C, which are often used as biomarkers for quality control. frontiersin.orgmdpi.com Icaritin 3-O-rhamnoside, also known as Icariside II or Baohuoside I, is a significant monoglycoside derivative within this chemical family. mdpi.comresearchgate.netfrontiersin.org

Significance of Glycosylation in Flavonoid Bioactivity

Glycosylation is a critical modification that enhances the structural complexity and diversity of flavonoids. eui.eu This process significantly impacts the bioactivity and bioavailability of these compounds. eui.eu The sugar moiety can influence the molecule's water solubility, stability, and ability to be transported across cell membranes. mdpi.comresearchgate.net In many cases, flavonoid glycosides may act as a storage or reserve pool for more bioactive aglycones, which are released upon hydrolysis in the body. bohrium.com However, the glycoside form itself can also exhibit potent biological activities. bohrium.com The attachment of a rhamnose sugar to the 3-O position of the icaritin backbone to form this compound alters its properties compared to the parent aglycone and other glycosylated forms like icariin. jmb.or.krkoreascience.kr This specific glycosylation pattern is crucial for its absorption and subsequent pharmacological effects. researchgate.net

Identification and Research Relevance of this compound (Icariside II) in Epimedium Species

This compound (Icariside II) has been identified as a major component and a key metabolite in various Epimedium species, including E. brevicornum, E. pubescens, E. koreanum, and E. sagittatum. researchgate.netmdpi.com It can be isolated directly from the plant or produced through the enzymatic hydrolysis of icariin. researchgate.netjmb.or.kr Research has shown that Icariside II is a primary in vivo metabolite of icariin, suggesting it is the major pharmacologically active form. researchgate.netplos.org This has led to extensive investigation into its therapeutic properties, particularly its anticancer potential. researchgate.netfrontiersin.org Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit tumor growth and metastasis, and even enhance the efficacy of chemotherapy drugs. frontiersin.orgijbs.comijbs.comnih.gov Its multifaceted biological activities also include anti-inflammatory, anti-osteoporotic, and neuroprotective effects. frontiersin.orgencyclopedia.pub

Table 1: Key Characteristics of this compound

| Characteristic | Description |

|---|---|

| Common Names | Icariside II, Baohuoside I researchgate.netfrontiersin.org |

| Chemical Formula | C27H30O10 nih.gov |

| Molar Mass | 514.5 g/mol nih.gov |

| Natural Sources | Epimedium species (e.g., E. brevicornum, E. pubescens, E. koreanum, E. sagittatum) researchgate.net |

| Formation | Direct isolation from plants or enzymatic hydrolysis of icariin researchgate.netjmb.or.kr |

| Key Bioactivities | Anticancer, anti-inflammatory, anti-osteoporotic, neuroprotective frontiersin.orgnih.govencyclopedia.pub |

Current Research Trajectories and Foundational Knowledge Gaps Pertaining to this compound

Current research on this compound is heavily focused on its potential as a therapeutic agent, particularly in oncology. frontiersin.orgijbs.com Investigations are delving into its molecular mechanisms of action, exploring its effects on various signaling pathways involved in cancer progression, such as STAT3, PI3K/AKT, and MAPK/ERK. ijbs.com There is also growing interest in its synergistic effects when combined with existing chemotherapy drugs. frontiersin.orgijbs.com

Despite the promising findings, significant knowledge gaps remain. While the anticancer properties are well-documented in preclinical models, further in vivo studies are needed to confirm its efficacy and safety. frontiersin.org The complete biosynthetic pathways of many Epimedium flavonoids, including the precise enzymatic steps leading to this compound, are not fully elucidated. researchgate.net A deeper understanding of its pharmacokinetics, including its metabolic fate and bioavailability, is crucial for its development as a drug. researchgate.net Furthermore, while the role of the rhamnose moiety is acknowledged, more research is needed to fully understand the structure-activity relationship and how specific glycosylation patterns influence its diverse biological effects. ijbs.com The development of efficient and scalable methods for its production, either through optimized enzymatic hydrolysis or metabolic engineering, is another key area for future research. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKYYFBRCUVEAN-GULSFEPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of Icaritin 3 O Rhamnoside Icariside Ii

Enzymatic Hydrolysis from Precursor Flavonoids

The generation of Icaritin (B1674259) 3-O-rhamnoside often begins with the enzymatic modification of more complex flavonoid glycosides.

Bioconversion from Icariin (B1674258) and Related Glycosides

Icaritin 3-O-rhamnoside (Icariside II) is a direct metabolite of icariin. mdpi.com The primary method for its production is through the enzymatic hydrolysis of icariin. nih.govsmolecule.com This process involves the specific cleavage of the glucose moiety at the C-7 position of icariin, a reaction catalyzed by β-glucosidase. nih.govsmolecule.com

The biotransformation is not limited to icariin. Other related glycosides found in Epimedium, such as Baohuoside I and Epimedin B, also serve as precursors. For instance, an Epimedium flavonoid-glycosidase from Aspergillus sp.y848 can hydrolyze the 7-O-glucoside of Epimedin B to form Sagittatoside B, which is then further converted to Icariside II. koreascience.kr This demonstrates a cascade of enzymatic reactions that channel various flavonoid structures towards the formation of this compound.

Characterization and Application of Specific Glycosidases

A variety of specific glycosidases have been identified and characterized for their role in the bioconversion of Epimedium flavonoids. These enzymes exhibit distinct specificities and optimal reaction conditions.

α-L-rhamnosidase : This enzyme is crucial for cleaving rhamnose groups. While its primary role is often seen in the hydrolysis of other glycosides to produce icariin, some α-L-rhamnosidases, like Rhase-I from Talaromyces stollii CLY-6, can also hydrolyze the inner rhamnosidic bond of icariin, which is a step in the pathway to icaritin, the aglycone of Icariside II. researchgate.net Another α-L-rhamnosidase, synAnRhaE from Aspergillus nidulans, has been shown to efficiently convert epimedin C to icariin.

Epimedium flavonoid-glycosidase from Aspergillus sp.y848 : This particular enzyme displays broad substrate specificity. It can hydrolyze the 7-O-glucosides of icariin to produce Icariside II. koreascience.krkoreascience.kr Furthermore, it acts on Epimedin B, first removing a glucose to form Sagittatoside B, and then a xylose to yield Icariside II. koreascience.kr The enzyme has an approximate molecular weight of 73.2-75 kDa, with an optimal pH of 5.0 and an optimal temperature of 40-45°C. koreascience.krkoreascience.krresearchgate.net

The application of these enzymes offers a feasible strategy to increase the content of valuable flavonoids like Icariside II from crude Epimedium extracts. mdpi.com For example, using a crude enzyme from Aspergillus sp.y48, 20g of icariin can be converted to 13.3g of Icariside II with a molar yield of 87.4%. nih.govjmb.or.kr

| Enzyme | Source | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature |

| β-glucosidase | Trichoderma viride | Icariin | Icariside II | 4.0 | 41°C |

| α-L-rhamnosidase (synAnRhaE) | Aspergillus nidulans | Epimedin C | Icariin | 4.5 | 55°C |

| Epimedium flavonoid-glycosidase | Aspergillus sp.y848 | Icariin, Epimedin B | Icariside II, Icaritin | 5.0 | 40°C |

| Icariin glycosidase | Aspergillus sp.y48 | Icariin, Epimedin A, B, C | Icariside II, Sagittatoside A, B, C | 5.0 | 45°C |

Elucidation of Intermediary Metabolites in the Biotransformation Cascade

The biotransformation from complex flavonoids to this compound involves a series of intermediary metabolites. The specific intermediates formed depend on the starting substrate and the enzymes used.

When icariin is the substrate, the primary and often sole intermediate in the direct production of Icariside II is the removal of the C-7 glucose, with no other metabolites being formed in significant amounts when using specific β-glucosidases. nih.gov

However, when starting with more complex glycosides like Epimedin B , the pathway is more intricate. The enzymatic action of the Epimedium flavonoid-glycosidase from Aspergillus sp.y848 first hydrolyzes the 7-O-glucoside to produce Sagittatoside B . This intermediate is then further hydrolyzed by the removal of a terminal 3-O-xyloside to yield Icariside II . koreascience.kr In some cases, Icariside II can be further hydrolyzed to icaritin , the aglycone, by the same enzyme. koreascience.krjmb.or.kr

Similarly, the biotransformation of Epimedin C can proceed through icariin as an intermediate before potentially being converted to other compounds. The metabolic pathway of icariin in the human intestine also shows the formation of Icariside II, followed by icaritin and desmethylicaritin. nih.govsemanticscholar.org

Microbial Biotransformation of Epimedium Flavonoids Towards this compound

Microbial systems, including whole-cell catalysis and isolated enzymes from microorganisms, are instrumental in the biotransformation of Epimedium flavonoids. mdpi.comresearchgate.net Human intestinal microflora, for instance, readily metabolize icariin into Icariside II. nih.govresearchgate.net

Specific bacterial strains isolated from the human intestine have been shown to carry out this conversion. Streptococcus sp. MRG-ICA-B and Enterococcus sp. MRG-ICA-E are capable of hydrolyzing the glucose moiety of icariin, resulting in Icariside II as the sole metabolite. nih.govresearchgate.net Another bacterium, Blautia sp. MRG-PMF-1, can further metabolize icariin to Icariside II, and then to icaritin and desmethylicaritin. nih.govresearchgate.net

Fungi are also a rich source of enzymes for this purpose. As mentioned earlier, species of Aspergillus, such as A. nidulans and A. sp.y848, produce glycosidases that can transform various Epimedium flavonoids into Icariside II and other related compounds. koreascience.kr Endophytic fungi isolated from Epimedium brevicornum have also demonstrated the ability to convert major flavonoids into deglycosylated minor flavonoids like baohuoside I (Icariside II) and icaritin. nih.govnih.gov

| Microorganism | Substrate | Key Metabolite(s) |

| Streptococcus sp. MRG-ICA-B | Icariin | Icariside II |

| Enterococcus sp. MRG-ICA-E | Icariin | Icariside II |

| Blautia sp. MRG-PMF-1 | Icariin | Icariside II, Icaritin, Desmethylicaritin |

| Aspergillus sp.y848 | Icariin, Epimedin B | Icariside II, Icaritin |

| Endophytic fungi from E. brevicornum | Major Epimedium flavonoids | Baohuoside I (Icariside II), Icaritin |

Plant Biosynthesis Pathways and Associated Gene Regulation Networks Governing 3-O-Glycosylation

Within the Epimedium plant itself, the biosynthesis of flavonoid glycosides is a complex process governed by a network of genes. While the direct biosynthesis of this compound is part of a larger flavonoid biosynthesis pathway, specific attention has been given to the glycosylation steps.

Glycosylation, a crucial modification in flavonoid biosynthesis, is catalyzed by glycosyltransferases (GTs). researchgate.net In Epimedium koreanum, three novel flavonoid 3-O-glycosyltransferases have been identified. researchgate.net These enzymes exhibit activity towards prenylated flavonoids, which is a key characteristic of the flavonoids found in Epimedium. researchgate.netresearchgate.net

The regulation of these biosynthetic pathways involves transcription factors. Genes encoding for enzymes in the phenylpropanoid pathway (e.g., C4H, C3H, 4CL), as well as modifying enzymes like acyltransferases, rhamnosyltransferases (RT), and UDP-glucose: flavonoid 3-O-glucosyltransferases (UF3GT), have been isolated from Epimedium sagittatum. frontiersin.org The expression of these genes is crucial for the production of the various flavonoid glycosides. Functional verification of genes involved in glycosylation at the 3-OH position of the C-ring, such as Ek3RT and Eps3RT, has been achieved. nih.gov The identification of these genes and regulatory elements is essential for understanding and potentially manipulating the production of specific flavonoids like this compound in the plant or through synthetic biology approaches. researchgate.net

Chemical and Semi Synthetic Methodologies for Icaritin 3 O Rhamnoside and Its Analogues

Targeted Semi-Synthesis of Icaritin (B1674259) 3-O-rhamnoside Derivatives

The selective glycosylation of the icaritin molecule at the 3-O position is a significant chemical challenge. The flavonoid core of icaritin possesses multiple hydroxyl (-OH) groups with varying reactivity. In chemical synthesis, the reactivity of these hydroxyl groups generally follows the order of 7-OH > 4′-OH > 3-OH >> 5-OH. researchgate.net This hierarchy means that the 7-OH group is the most likely to react during a glycosylation reaction, making it difficult to target the 3-OH group directly.

To explore the structure-activity relationship of icaritin derivatives, researchers have designed and synthesized analogues where the sugar groups are replaced by smaller, more flexible moieties. nih.gov A key strategy involves replacing the bulky and hydrophilic 3-O-rhamnose and 7-O-glucose with hydroxyethyl (B10761427) groups. nih.gov This modification reduces the molecular weight and polarity, which can influence the compound's interaction with biological targets.

Several novel semi-synthetic derivatives have been developed through this approach. nih.gov For instance, by replacing the 3-O-rhamnose of Icariside I (7-O-glucoside of icaritin) with a hydroxyethyl group, scientists created a potent analogue. nih.govresearchgate.net Another significant derivative is 3,7-bis(2-hydroxyethyl)icaritin, where both sugar moieties of icariin (B1674258) are substituted with hydroxyethyl groups. amegroups.orgacs.org This particular compound showed a strong inhibitory effect on the enzyme phosphodiesterase-5 (PDE5), with a potency approximately 80 times greater than that of the parent compound, icariin. amegroups.orgacs.org

The synthesis of these analogues involves replacing the 7-O-glucose or the 3-O-rhamnose with a free hydroxyl group, followed by modification of the hydroxyl group with a hydroxyethyl, hydroxypropyl, or hydroxyisopropyl group. nih.gov Studies have shown that functional groups at both the 3-O and 7-O positions can act synergistically to modulate the biological activity of the resulting compound. google.com

| Compound/Analogue | Modification from Icariin | Key Finding | Reference(s) |

| Icariside II | Removal of 7-O-glucose | Serves as a precursor for other analogues. | nih.gov |

| Compound 3 (Chau et al.) | 3-O-rhamnose replaced with 3-O-hydroxyethyl group (on Icariside I) | Potent PDE5 inhibition (IC50 0.083 ± 0.010 μM). nih.govmit.edu Showed less inhibition of PDE6C than sildenafil. researchgate.net | nih.govresearchgate.netmit.edu |

| 3,7-bis(2-hydroxyethyl)icaritin | Both 3-O-rhamnose and 7-O-glucose replaced with hydroxyethyl groups | Potent PDE5A1 inhibitor with an IC50 of 75 nM, similar to sildenafil. nih.govamegroups.orgacs.org | nih.govamegroups.orgacs.org |

| 3-O-(2-Hydroxyethyl)-Icaritin | 7-O-glucose removed; 3-O-rhamnose replaced with 3-O-hydroxyethyl group | Synthesis achieved in 56% yield from its precursor. mit.edu | mit.edu |

| 3-O-(3-Hydroxypropyl)-Icaritin | 7-O-glucose removed; 3-O-rhamnose replaced with 3-O-hydroxypropyl group | Synthesis achieved in 50% yield from its precursor. plos.org | plos.org |

Regioselective Glycosylation Strategies at the 3-O Position

Enzymatic Synthesis Approaches for Production of Glycosylated Flavonoids

Enzymatic methods offer a powerful alternative to chemical synthesis for producing glycosylated flavonoids, providing high regio- and stereospecificity under mild reaction conditions. royalsocietypublishing.orgnih.gov These processes primarily utilize glycosyltransferases (GTs), a superfamily of enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-sugars, to acceptor molecules like flavonoids. royalsocietypublishing.orgcas.czfrontiersin.org

The biosynthesis of flavonoid glycosides in plants often involves sequential glycosylation steps catalyzed by different GTs. For example, in tea plants, the formation of bitter flavonoid 7-O-neohesperidosides occurs through a two-step process involving a flavonoid 7-O-glycosyltransferase and a 7-O-glucoside(1→2)rhamnosyltransferase. acs.org The first enzyme attaches a glucose unit to the 7-OH position of the flavonoid, and the second enzyme then adds a rhamnose unit to that glucose. acs.org

For the synthesis of 3-O-rhamnosides specifically, researchers have identified and characterized relevant enzymes. In Epimedium pubescens, a key enzyme identified as EpF3R2″XylT acts as a prenylflavonol 3-O-rhamnoside: 2″-O-xylosyltransferase. mdpi.com This enzyme specifically transfers a xylose unit to the 2"-position of the rhamnose already attached at the 3-O position of icariin, demonstrating the high specificity of enzymatic catalysis for modifying existing sugar structures. mdpi.com

Furthermore, multi-enzyme cascade systems have been developed for the efficient synthesis of rhamnosylated flavonoids. One such system successfully synthesized Isorhamnetin-3-O-rhamnoside by combining three enzymes: a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase. mdpi.com This cascade efficiently regenerated the required UDP-rhamnose sugar donor, leading to a complete (100%) molar conversion of the isorhamnetin (B1672294) substrate. mdpi.com Such enzymatic approaches hold great promise for the sustainable and efficient production of specific flavonoid glycosides like Icaritin 3-O-rhamnoside. mdpi.com

Process Optimization for Enhanced Yields and Purity in this compound Synthesis

Optimizing the synthesis of this compound and its analogues is crucial for improving efficiency and making production scalable. Optimization strategies focus on maximizing reaction yields and ensuring the high purity of the final product, whether through chemical or enzymatic routes. researchgate.netreadersinsight.net

In enzymatic synthesis, key reaction parameters must be fine-tuned. For the multi-enzyme cascade synthesis of Isorhamnetin-3-O-rhamnoside, the optimal conditions for synergistic catalysis were found to be a pH of 7.5 and a temperature of 25°C. mdpi.com Adjusting substrate concentrations is also critical to drive the reaction towards completion, ultimately achieving a 100% molar conversion and a product titer of 231 mg/L. mdpi.com

Following synthesis, purification is a critical step to achieve high purity. Modern chromatography methods, such as macroporous resin adsorption, have been shown to be superior to traditional column chromatography, offering higher yields and purities (up to 95%). readersinsight.net Additionally, the use of green technologies like natural deep eutectic solvents (NaDESs) for extraction can improve the recovery of glycosylated flavonoids from complex mixtures. acs.org

Preclinical Pharmacokinetic and Metabolic Research on Icaritin 3 O Rhamnoside Icariside Ii

In Vitro Metabolic Conversion of Parent Flavonoids to Icaritin (B1674259) 3-O-rhamnoside

Icaritin 3-O-rhamnoside is a primary metabolite derived from the hydrolysis of more complex flavonoids found in plants of the Epimedium genus. nih.gov In vitro studies, simulating the conditions within the human gut, have demonstrated that intestinal microflora play a crucial role in this conversion process. amegroups.cnamegroups.org

Specifically, the parent flavonoid icariin (B1674258), a disaccharide, undergoes enzymatic hydrolysis where the glucose group at the C-7 position is cleaved, resulting in the formation of Icariside II. amegroups.cnamegroups.orgmdpi.com This biotransformation is significant because flavonoids in their glycosidic form, like icariin, often exhibit low bioavailability due to poor intrinsic absorption. amegroups.cnamegroups.org The conversion to Icariside II, a monosaccharide, is a critical step for its subsequent absorption and pharmacological activity. nih.gov

Studies have identified specific enzymes and bacterial strains capable of this metabolic conversion. For instance, enzymes produced by certain fungal strains, such as Aspergillus sp. y48, have been shown to efficiently hydrolyze the 7-O-glucoside bond of icariin to yield Icariside II. nih.govjmb.or.kr The molecular weight of one such specialized icariin glycosidase was determined to be approximately 75 kDa, with optimal activity at a pH of 5.0 and a temperature of 45°C. nih.gov Similarly, other research has highlighted the role of human intestinal bacteria, such as Blautia sp. MRG-PMF-1 and Streptococcus sp. MRG-ICA-B, in the metabolism of icariin to Icariside II. mdpi.com

Interestingly, while the metabolic pathway in rats involves both icariside I and Icariside II as intermediates in the formation of icaritin, studies with human intestinal bacteria did not observe the formation of icariside I. mdpi.com After its formation, Icariside II can be further metabolized by the removal of the rhamnose group at the 3-O position to form the aglycone icaritin. researchgate.netjmb.or.kr

The efficiency of this conversion is noteworthy. One study reported that after oral administration, approximately 91.2% of icariin was transformed into Icariside II. amegroups.cnamegroups.orgnih.gov This high conversion rate underscores the importance of the metabolic activity of the gut microbiome in determining the ultimate bioavailability and bioactivity of flavonoids from dietary or herbal sources.

Preclinical Pharmacokinetic Profiling of this compound

The preclinical pharmacokinetic profile of this compound (Icariside II) has been investigated in animal models, primarily rats, to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have consistently shown that Icariside II exhibits enhanced absorption compared to its parent compound, icariin. amegroups.orgresearchgate.net

Following oral administration of icariin, Icariside II is the major metabolite detected in plasma. nih.govfrontiersin.org This is attributed to the extensive metabolism of icariin by intestinal microflora before absorption. frontiersin.org In contrast, after intravenous administration of icariin, the conversion to Icariside II is minimal, highlighting the critical role of the gut in its formation. nih.govresearchgate.net

Pharmacokinetic studies comparing the oral administration of pure Icariside II to that of icariin have revealed significant differences in their plasma concentration profiles. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), a measure of total drug exposure, are substantially higher for Icariside II. One study reported that the Cmax and AUC of Icariside II were 3.8 and 13.0 times higher, respectively, than those of icariin following oral administration. amegroups.orgresearchgate.net

The time to reach maximum plasma concentration (Tmax) for Icariside II has been reported to be between 4.1 and 4.3 hours in humans after administration of an Epimedium extract. thieme-connect.com In rats, after intraperitoneal administration of icaritin, its main metabolite, glucuronidated icaritin, which is related to Icariside II metabolism, was eliminated slowly with a terminal half-life of 4.51 hours. nih.govnih.gov

The enhanced bioavailability of Icariside II compared to icariin is a key finding from these preclinical studies, suggesting that it is the more readily absorbed and systemically available form of the flavonoid. amegroups.orgresearchgate.net

Interactive Table: Comparative Pharmacokinetic Parameters of Icariin and Icariside II in Rats (Oral Administration)

| Parameter | Icariin | Icariside II | Fold Difference (Icariside II vs. Icariin) |

| Cmax (ng/mL) | Value | Value | 3.8 |

| AUC (ng·h/mL) | Value | Value | 13.0 |

| Tmax (h) | Value | Value | Not specified |

Note: The specific numerical values for Cmax and AUC were not consistently provided in a comparable format across all sources. The fold difference is based on reported ratios. amegroups.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound and its related compounds in complex biological matrices like plasma and urine are essential for pharmacokinetic and metabolic studies. Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry, have been pivotal in this regard.

Rapid-Resolution Liquid Chromatography-Time-of-Flight Mass Spectrometry (RRLC/TOFMS) for Identification and Differentiation

Rapid-Resolution Liquid Chromatography-Time-of-Flight Mass Spectrometry (RRLC/TOFMS) has emerged as a powerful tool for the comprehensive analysis of flavonoids, including this compound, in herbal extracts and biological samples. researchgate.netakjournals.com This technique offers high resolution and accurate mass measurement, enabling the precise identification and differentiation of structurally similar compounds. akjournals.com

In the analysis of Epimedium extracts and rat plasma, RRLC/TOFMS has been successfully used to identify a large number of flavonoids. akjournals.com The identification is based on the accurate mass of the molecular ions and their characteristic fragmentation patterns obtained through collision-induced dissociation (CID). researchgate.netakjournals.com This allows for the differentiation of isomers, which is often a challenge with conventional analytical methods. akjournals.com

For instance, a study utilizing RRLC/TOFMS identified 40 major flavonoids in two different Epimedium species within a 30-minute analysis time. akjournals.com The high sensitivity and resolution of TOFMS allow for the tentative identification of non-target compounds by comparing their measured mass and formula with a database of known constituents. akjournals.com This comprehensive profiling is crucial for understanding the complex metabolic fate of parent flavonoids and identifying all potential metabolites, including this compound.

Quantitative Bioanalytical Method Validation for this compound in Biological Samples

For the accurate quantification of this compound in biological samples, robust and validated bioanalytical methods are required. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most commonly employed technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govnih.gov

The validation of these methods is performed according to established guidelines, such as those from the Chinese Pharmacopoeia, to ensure their reliability and reproducibility. nih.govfrontiersin.org Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability. nih.govfrontiersin.orggmp-compliance.org

Several studies have reported the development and validation of UPLC-MS/MS methods for the simultaneous quantification of icariin and its metabolites, including Icariside II, in various biological matrices such as rat plasma, mouse whole blood, and mouse urine. nih.govnih.govnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation and detection by mass spectrometry. nih.govnih.govfrontiersin.org

The validation data from these studies demonstrate that the developed methods are linear over a specific concentration range, with correlation coefficients close to 1. nih.govnih.gov The precision, expressed as the relative standard deviation (RSD), and accuracy, expressed as the relative error (RE), are generally within the acceptable limit of 15% for quality control samples and 20% for the LLOQ. nih.govnih.govgmp-compliance.org

Interactive Table: Typical Validation Parameters for UPLC-MS/MS Quantification of Icariside II

| Validation Parameter | Typical Acceptance Criteria | Reported Performance |

| Linearity (r) | >0.99 | 0.9977 - 0.9983 nih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response | 0.5 - 1.03 ng/mL nih.govnih.gov |

| Intra-day Precision (RSD) | ≤15% (≤20% at LLOQ) | 4.08% - 9.77% nih.gov |

| Inter-day Precision (RSD) | ≤15% (≤20% at LLOQ) | ≤11.55% nih.gov |

| Intra-day Accuracy (RE) | Within ±15% (±20% at LLOQ) | -0.19% to 7.28% nih.gov |

| Inter-day Accuracy (RE) | Within ±15% (±20% at LLOQ) | -0.18% to 6.83% nih.gov |

| Extraction Recovery | Consistent and reproducible | >74.55% nih.gov |

| Matrix Effect | Minimal and consistent | Acceptable nih.gov |

These validated analytical methods provide the necessary tools for conducting reliable preclinical pharmacokinetic and metabolic studies of this compound, contributing to a deeper understanding of its biological fate.

Molecular Mechanisms of Action and Structure Activity Relationship Sar of Icaritin 3 O Rhamnoside in Preclinical Models

Influence of 3-O-Rhamnosylation on Icaritin’s Cellular Activities

The addition of a rhamnose sugar molecule at the 3-hydroxyl (OH-3) position of icaritin (B1674259), forming icaritin 3-O-rhamnoside (also known as icariside II), significantly influences its biological and cellular activities. This glycosylation alters the compound's physicochemical properties, which in turn affects its potency and how it interacts with cellular components.

Altered Biological Potency and Cytotoxicity Profile Associated with OH-3 Rhamnosylation

The presence of the rhamnose group at the OH-3 position of icaritin has been shown to enhance its cytotoxic effects in certain cancer cell lines. researchgate.net A study on the structure-activity relationship of icaritin derivatives indicated that 3-O-rhamnosylation contributes to increased cytotoxicity against hepatocellular carcinoma cells. nih.gov While icaritin itself possesses anti-tumor properties, the addition of the rhamnosyl group can modulate this activity. For instance, both icaritin and icariside II, which lack the glucose moiety at the C-7 position, have been found to inhibit protein tyrosine phosphatase 1B and α-glucosidase, suggesting antidiabetic potential. semanticscholar.org

The inhibitory effects of icariside II on phosphodiesterase type 5 (PDE5) are notably higher than its parent compound, icariin (B1674258), demonstrating about 50% of the inhibitory effect of sildenafil. amegroups.cn This highlights that the removal of the glucose at C-7 and the presence of rhamnose at C-3 are crucial for this enhanced activity.

Modulation of Intracellular Signaling Pathways by this compound (Icariside II)

Icariside II has been extensively studied for its ability to modulate a variety of intracellular signaling pathways, contributing to its diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. frontiersin.orgnih.govresearchgate.net

In the context of cancer, icariside II has been shown to target multiple signaling pathways that are often deregulated in cancer cells. ijbs.comijbs.com These include:

PI3K/AKT/mTOR Pathway: Icariside II induces autophagy in human prostate cancer cells by inhibiting this pathway, leading to a reduction in cancer cell proliferation and migration. frontiersin.orgdovepress.com It also arrests the cell cycle at the G0/G1 phase in cervical cancer cells by downregulating p-AKT. frontiersin.orgnih.gov

MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38 MAPK, is involved in the regulatory effects of icariside II. frontiersin.org For example, it can inhibit the TLR4/MyD88/ERK signaling pathway to enhance paclitaxel-induced apoptosis in melanoma cells. frontiersin.orgnih.gov

STAT3 Signaling Pathway: Icariside II has been shown to inhibit the activation of STAT3, a key protein in cancer cell survival and proliferation. nih.gov

β-Catenin Pathway: In esophageal squamous carcinoma cells, icariside II downregulates the expression of β-catenin and its downstream target, cyclin D1, leading to cell cycle arrest. frontiersin.orgnih.gov

NF-κB Signaling Pathway: Icariside II can reverse drug resistance in melanoma cells by downregulating cFLIP expression, which is mediated by the NF-κB signaling pathway. frontiersin.org

Beyond cancer, icariside II demonstrates neuroprotective effects by activating the PKG/CREB/BDNF/TrkB signaling pathway, which can protect hippocampal neurons from injury. frontiersin.org It also shows potential in mitigating diabetic nephropathy by downregulating the TGF-β/Smad/CTGF signaling pathway. nih.gov Furthermore, in models of myocardial infarction, icariside II has been found to activate the AMPK/PGC-1α/SIRT3 signaling pathway, which helps to ameliorate oxidative stress and apoptosis. mdpi.com

Investigation of Specific Molecular Targets and Protein Interactions for this compound

Research has identified several specific molecular targets and protein interactions for icariside II, contributing to its wide range of biological activities. frontiersin.orgnih.gov

One of the well-established targets is phosphodiesterase 5 (PDE5) . Icariside II acts as a novel PDE5 inhibitor, which plays a role in regulating autophagy and has shown therapeutic potential in conditions like erectile dysfunction and neurological disorders. frontiersin.orgfrontiersin.org

In cancer cells, icariside II interacts with various proteins to induce apoptosis and inhibit proliferation. It can modulate the Bcl-2 family of proteins , leading to the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade. frontiersin.orgnih.gov It has also been shown to downregulate the expression of proteins involved in metastasis, such as MMP2 and MMP9 . frontiersin.org

Furthermore, icariside II has been found to interact with and suppress the activation of key signaling proteins like STAT3 , AKT , and ERK . ijbs.comnih.gov In some cancer cells, it can also downregulate the expression of FLICE-like inhibitory protein (cFLIP) , thereby sensitizing them to apoptosis. frontiersin.org

The table below summarizes some of the key molecular targets of Icariside II and their associated effects.

| Target Protein/Pathway | Associated Effect | Cell/Disease Model |

| PDE5 | Inhibition, leading to increased cGMP | Erectile dysfunction, Neurological disorders |

| PI3K/AKT/mTOR | Inhibition, inducing autophagy and cell cycle arrest | Prostate cancer, Cervical cancer |

| MAPK (ERK, JNK, p38) | Modulation, enhancing apoptosis | Melanoma |

| STAT3 | Inhibition of activation | Various cancer cells |

| β-Catenin | Downregulation | Esophageal squamous carcinoma |

| Bcl-2 family proteins | Modulation, inducing apoptosis | Breast cancer, Non-melanoma skin cancer |

| MMP2/9 | Reduction in protein levels | Hepatocellular carcinoma |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidation of Structural Determinants Governing Biological Efficacy

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of this compound influences its biological activity. The presence and position of the rhamnose sugar are key determinants of its efficacy.

A significant finding from SAR studies is that the rhamnosylation at the OH-3 position enhances the cytotoxic activity of icaritin against certain cancer cells. researchgate.netnih.gov This suggests that the sugar moiety is not merely a passive addition but actively participates in the molecule's interaction with its biological targets.

Furthermore, the absence of a glucose group at the C-7 position, as seen in icariside II, is also critical for some of its activities. For example, the enhanced PDE5 inhibitory activity of icariside II compared to icariin (which has a glucose at C-7) underscores the importance of this structural feature. amegroups.cn

The prenyl group at the C-8 position is another important structural feature that is generally considered essential for the biological activity of this class of flavonoids.

Computational Modeling for Pharmacophore Identification and Lead Optimization

Computational modeling techniques, including quantitative structure-activity relationship (QSAR) and pharmacophore modeling, have been employed to further investigate the structural requirements for the biological activity of icaritin derivatives and to guide the design of new, more potent compounds. nih.gov

Pharmacophore modeling helps to identify the key chemical features (pharmacophores) of a molecule that are responsible for its biological activity. For flavonols, including compounds structurally related to icaritin, pharmacophore models have been generated to identify features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers that are crucial for their antiviral activities. preprints.orgnih.gov These models can then be used to virtually screen large chemical libraries for new compounds with similar features and potentially similar biological activities.

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A 3D-QSAR study on icaritin derivatives has provided valuable information for the further design and optimization of these compounds as anti-hepatocellular carcinoma inhibitors. nih.gov Such models can predict the biological activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. These computational approaches are instrumental in lead optimization, allowing for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. rjeid.com

Advanced Research Technologies and Methodologies in Icaritin 3 O Rhamnoside Investigations

Omics Technologies for Pathway Elucidation (e.g., Transcriptomics, Metabolomics)

Omics technologies, particularly transcriptomics and metabolomics, have provided a systems-level understanding of the biosynthesis and regulatory networks of flavonoids, including Icaritin (B1674259) 3-O-rhamnoside, in plants like those of the Epimedium genus.

Transcriptomics has been pivotal in identifying the genes responsible for the intricate steps of flavonoid biosynthesis. Through techniques like time-series transcriptome analysis, researchers have been able to capture the dynamic changes in gene expression during different developmental stages of plant leaves, which often correlate with the accumulation of specific flavonoid glycosides. dntb.gov.uafrontiersin.org This approach has led to the identification of key enzyme-encoding genes involved in the synthesis of the icaritin core structure and its subsequent glycosylation to form compounds like Icaritin 3-O-rhamnoside. frontiersin.org For instance, studies have pinpointed genes for enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), which are foundational to the flavonoid skeleton. dntb.gov.uaresearchgate.net Furthermore, specific glycosyltransferases (GTs) and rhamnosyltransferases (RTs) that attach sugar moieties to the flavonoid aglycone have been identified, which are crucial for the formation of this compound. frontiersin.org

Metabolomics complements transcriptomics by providing a snapshot of the small-molecule profiles within a biological system. Metabolomic profiling of Epimedium leaves has revealed a diverse array of metabolites, with flavonoids being a predominant class. frontiersin.org This has allowed for the identification of important metabolites related to the icariin (B1674258) synthesis pathway, including Icariside II and Icaritin itself, which are direct precursors or related compounds to this compound. frontiersin.orgresearchgate.net Integrated analyses combining transcriptomic and metabolomic data have been particularly powerful, enabling the construction of comprehensive regulatory networks of flavonoid biosynthesis and revealing significant associations between differentially expressed genes and differentially accumulated metabolites. frontiersin.orgmdpi-res.com

These omics-based approaches have not only elucidated the biosynthetic pathways but also provided insights into how environmental factors and developmental stages influence the production of this compound and other related flavonoids.

Network Pharmacology Approaches for Target Identification and Mechanism Prediction

Network pharmacology has emerged as a powerful in silico tool to investigate the complex interactions between bioactive compounds and biological systems. This approach is particularly well-suited for understanding the polypharmacological nature of natural products like this compound and its aglycone, icaritin.

The core principle of network pharmacology involves constructing and analyzing networks that connect compounds, their protein targets, and associated diseases or pathways. For icaritin, the main active component derived from this compound, network pharmacology has been employed to predict its potential molecular targets and elucidate its mechanisms of action in various disease contexts, such as cancer. nih.govfrontiersin.orgfrontiersin.orgnih.gov

The process typically begins with the identification of potential protein targets of the compound from various databases. nih.govsemanticscholar.org These targets are then mapped to disease-related genes to identify overlapping targets that are likely involved in the compound's therapeutic effects. frontiersin.org Subsequently, a protein-protein interaction (PPI) network is constructed to visualize the complex interplay between these targets. nih.govfrontiersin.orgnih.gov Topological analysis of this network helps in identifying "hub genes"—highly connected nodes that are considered critical for the network's stability and function. nih.govfrontiersin.org

Functional enrichment analysis, using resources like the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases, is then performed on the identified targets and hub genes. nih.govfrontiersin.orgresearchgate.net This analysis reveals the biological processes, molecular functions, and signaling pathways that are significantly modulated by the compound. For instance, network pharmacology studies on icaritin have implicated its involvement in crucial cancer-related pathways such as the PI3K-Akt signaling pathway, MAPK signaling pathway, and cell cycle regulation. nih.govfrontiersin.orgfrontiersin.org These computational predictions are often followed by experimental validation to confirm the identified targets and pathways. nih.govfrontiersin.orgnih.gov

| Research Focus | Key Findings from Network Pharmacology | Supporting Evidence |

| UCEC Therapy | Icaritin targets the PI3K/Akt signaling pathway. | Experimental validation showed icaritin inhibited the growth of HEC-1-A cells and modulated the PI3K/Akt pathway. nih.gov |

| HCC Therapy | Potential anti-HCC effects through modulation of the FYN gene and involvement in pathways like PI3K-Akt and MAPK. | In vitro and in vivo experiments validated the relationship between Icaritin and target genes, particularly FYN. frontiersin.org |

| NPC Therapy | Identified key protein targets including AKT1, HSP90AA1, CDK4, CCND1, and EGFR. Implicated in cell cycle, p53 signaling, and cell senescence pathways. | Experimental validation showed icaritin induced S-phase arrest and promoted ROS production. frontiersin.orgnih.gov |

This table summarizes findings from network pharmacology studies on icaritin, the aglycone of this compound.

Comprehensive Chromatographic and Spectroscopic Techniques for Structural Elucidation and Quantification

The accurate structural elucidation and quantification of this compound rely heavily on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the compound from complex mixtures, determining its precise chemical structure, and measuring its concentration.

Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Rapid-Resolution Liquid Chromatography (RRLC), are fundamental for the separation and purification of this compound from plant extracts and biological samples. jmb.or.krakjournals.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. phcogres.com The choice of column (e.g., C18) and the composition of the mobile phase are optimized to achieve efficient separation. frontiersin.orgphcogres.com HPLC is also a primary tool for quantifying the purity of isolated compounds. jmb.or.krkoreascience.kr

Spectroscopic techniques provide the detailed information necessary for structural elucidation.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition of the compound. akjournals.com Techniques like Time-of-Flight Mass Spectrometry (TOF-MS) provide highly accurate mass measurements, which are crucial for confirming the molecular formula. akjournals.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable information about its substructures, such as the presence and type of sugar moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide information about the number and types of protons and carbons in the molecule. jmb.or.krresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between different atoms, allowing for the unambiguous assignment of the entire molecular structure, including the attachment point of the rhamnose sugar to the icaritin aglycone. jmb.or.kr

Ultraviolet-Visible (UV) Spectroscopy is used to analyze the chromophoric system of the flavonoid, providing initial structural clues and serving as a detection method in HPLC. jmb.or.krresearchgate.net

The combination of these techniques allows for the definitive identification, structural characterization, and quantification of this compound, forming the analytical foundation for further biological and pharmacological investigations.

| Technique | Application in this compound Research | Key Information Provided |

| HPLC/RRLC | Separation and purification from complex mixtures. Quantification of purity. | Retention time for identification. Peak area for quantification. jmb.or.krakjournals.com |

| LC-MS/TOF-MS | Determination of molecular weight and formula. Fragmentation analysis. | Accurate mass-to-charge ratio (m/z). akjournals.com Fragmentation patterns for structural clues. nih.gov |

| ¹H and ¹³C NMR | Detailed structural elucidation. | Chemical shifts and coupling constants revealing the carbon-hydrogen framework. jmb.or.kr |

| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between atoms. | Correlation signals confirming the bonding arrangement and stereochemistry. jmb.or.kr |

| UV Spectroscopy | Preliminary structural analysis and detection in chromatography. | Wavelength of maximum absorbance (λmax) characteristic of the flavonoid structure. jmb.or.krresearchgate.net |

Future Directions and Emerging Research Avenues for Icaritin 3 O Rhamnoside

Exploration of Novel Biological Activities and Molecular Interactions

The therapeutic landscape of Icaritin (B1674259) 3-O-rhamnoside is expanding as researchers delve deeper into its biological activities and molecular interactions. While much of the existing research has focused on its role as a metabolic precursor to icaritin, there is a growing interest in understanding the intrinsic pharmacological properties of the glycosylated form.

Recent studies have highlighted the potential for Icaritin 3-O-rhamnoside and its derivatives to exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. jmb.or.krresearchgate.net For instance, modifications to the C-3-O-rhamnoside group have been shown to influence the inhibitory activity against phosphodiesterase type 5 (PDE5), an enzyme implicated in erectile dysfunction. amegroups.cnresearchgate.net This suggests that the rhamnose moiety is not merely a passive component but plays an active role in modulating the compound's interaction with specific molecular targets.

Future research will likely focus on elucidating the precise mechanisms by which this compound exerts its effects. This includes identifying its direct molecular targets and understanding how the rhamnose group influences binding affinity and specificity. Computational docking and molecular dynamics simulations are powerful tools that can predict and analyze these interactions at an atomic level. researchgate.netplos.orgsci-hub.se For example, computational analyses can reveal the hydrogen-bond and hydrophobic interactions between the rhamnoside and amino acid residues of a target protein, providing insights into the binding mechanism. researchgate.net

Development of Innovative Biotechnological and Synthetic Production Platforms

The limited availability of this compound from natural sources presents a significant hurdle for extensive research and potential clinical applications. Therefore, the development of efficient and scalable production methods is a critical area of future research.

Biotechnological Production:

Enzymatic and microbial biotransformation strategies offer a promising and sustainable alternative to chemical synthesis. researchgate.netfrontiersin.org Researchers are exploring the use of specific enzymes, such as α-L-rhamnosidases and β-glucosidases, to convert more abundant precursors, like icariin (B1674258) and epimedin C, into this compound and subsequently into icaritin. researchgate.netjmb.or.krnih.govkoreascience.krnih.govnih.gov For example, a novel α-L-rhamnosidase from Talaromyces stollii CLY-6 has demonstrated high efficiency in cleaving rhamnosidic bonds. researchgate.netresearchgate.net

The development of whole-cell catalytic systems, where multiple enzymes are co-expressed in a microbial host, represents a major advancement. frontiersin.org This approach can streamline the production process, potentially leading to higher yields and reduced costs. frontiersin.org Future efforts will likely focus on optimizing these systems through metabolic engineering and synthetic biology approaches to enhance enzyme activity and substrate specificity.

Synthetic Production:

While biotechnological methods are gaining traction, chemical synthesis remains a viable option for producing this compound and its derivatives. google.com Synthetic strategies offer the advantage of precise structural control, allowing for the creation of novel analogues with improved pharmacological properties. For instance, the synthesis of 3,7-Bis(2-hydroxyethyl)icaritin, a derivative with potent PDE5 inhibitory activity, highlights the potential of chemical modification. amegroups.cn Future synthetic efforts may focus on developing more efficient and stereoselective glycosylation methods to attach the rhamnose sugar to the icaritin backbone.

Integration of Multi-Omics Data with Computational Approaches for Deeper Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data with sophisticated computational tools. nih.govfrontiersin.orgmdpi.com This systems biology approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels, providing a holistic view of the compound's impact on cellular processes.

By combining multi-omics data, researchers can identify the key signaling pathways and regulatory networks modulated by this compound. frontiersin.orgnih.gov For example, network pharmacology can be used to construct compound-gene-disease networks, revealing potential therapeutic targets and mechanisms of action. nih.gov This approach has been used to investigate the effects of icaritin on uterine corpus endometrial carcinoma, identifying the PI3K/Akt pathway as a key target. nih.gov

Furthermore, the integration of multi-omics data with computational modeling can help to predict the pharmacological effects of this compound and its metabolites. This can aid in the rational design of new derivatives with enhanced efficacy and reduced off-target effects.

Identification of Remaining Research Gaps and Strategic Opportunities for this compound Research

Despite the promising advances, several research gaps and strategic opportunities remain in the field of this compound research.

Key Research Gaps:

In-depth Pharmacological Profiling: While preliminary studies have suggested various biological activities, a comprehensive in vivo pharmacological profile of pure this compound is still lacking.

Bioavailability and Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well characterized. Understanding its metabolic fate is crucial for determining its therapeutic potential. frontiersin.orgfrontiersin.org

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the rhamnose moiety and the icaritin backbone affect biological activity. researchgate.net

Clinical Evaluation: To date, there is a lack of clinical trial data specifically for this compound.

Strategic Opportunities:

Development of Targeted Drug Delivery Systems: To improve the bioavailability and therapeutic efficacy of this compound, novel drug delivery systems, such as nanoparticles and micelles, could be explored. frontiersin.org

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents could open up new treatment paradigms.

Exploration of New Therapeutic Areas: Based on its emerging biological activities, the therapeutic potential of this compound could be explored in a wider range of diseases, including neurodegenerative disorders and metabolic diseases.

Personalized Medicine Approaches: Integrating multi-omics data could pave the way for personalized medicine strategies, where treatment with this compound is tailored to an individual's genetic and molecular profile.

Q & A

Q. What are the primary enzymatic and chemical synthesis methods for producing icaritin 3-O-rhamnoside, and how do their yields compare?

this compound is typically derived from icariin via enzymatic hydrolysis. Key enzymes include GH78 α-L-rhamnosidase and β-glucosidase, which sequentially cleave the 7-O-β-D-glucoside and 3-O-α-L-rhamnoside groups . Chemical synthesis via acid hydrolysis (e.g., trifluoroacetic acid, TFA) is less efficient due to harsh conditions (e.g., 110°C) and low yields (<23%), often generating byproducts like anhydrothis compound . Enzymatic methods achieve higher purity (86.2% yield under optimized conditions: pH 5.0, 40°C, 18–20 hours) and avoid toxic solvents .

Q. How can researchers structurally characterize this compound and distinguish it from related derivatives?

Structural confirmation requires a combination of techniques:

- TLC/HPLC : Silica gel TLC with ethyl acetate:butanone:methanol:water (8:7:1:1) separates this compound from intermediates (e.g., icariside II). HPLC with UV detection (254 nm) quantifies purity .

- NMR : Key signals include the absence of rhamnosyl/glucosyl protons in icaritin and specific shifts for the 3-O-rhamnoside moiety (e.g., δ 1.2–1.4 ppm for rhamnose methyl groups) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M-H]⁻ at m/z 513.1 for this compound) .

Q. What in vitro assays are used to evaluate the anti-cancer activity of this compound?

Standard assays include:

- Proliferation Inhibition : Dose- and time-dependent MTT assays on cancer cell lines (e.g., bladder cancer T24, leukemia K562) .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining and mitochondrial membrane potential (MMP) assays using JC-1 dye .

- Western Blotting : Analysis of apoptosis-related proteins (e.g., Bcl-2, Bax) and autophagy markers (LC3-II) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis pathways for this compound, particularly regarding byproduct formation?

Divergent pathways arise from enzyme specificity and reaction conditions. For example:

- Enzyme Selectivity : Aspergillus sp. y848-derived glycosidase hydrolyzes 3-O-rhamnoside in icariside II but not in sagittatoside C, leading to pathway-specific byproducts .

- Acid Hydrolysis Artifacts : TFA treatment generates anhydrothis compound via dehydration, requiring post-reaction purification (e.g., methanol precipitation) to isolate the target compound .

- Method Optimization : Use sequential enzymatic steps (GH78 + β-glucosidase) to minimize side reactions, validated via HPLC tracking .

Q. What experimental design considerations are critical for studying the synergistic effects of this compound with chemotherapeutic agents?

Key factors include:

- Dose-Response Matrix : Co-administration with drugs like epirubicin (EPI) at varying ratios to calculate synergy scores (e.g., Chou-Talalay combination index) .

- Mechanistic Validation : RNA-seq or phosphoproteomics to identify overlapping pathways (e.g., MAPK/ERK inhibition) .

- In Vivo Models : Xenograft studies with pharmacokinetic monitoring to assess bioavailability and toxicity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from bioavailability and metabolic stability. Strategies include:

- Nanocarrier Delivery : Liposomal encapsulation improves solubility and tumor targeting, as shown in hepatocellular carcinoma models .

- Metabolite Profiling : LC-MS/MS to track degradation products (e.g., aglycone icaritin) in plasma .

- Dosing Regimen Optimization : Subchronic toxicity studies to balance efficacy and safety .

Q. What advanced statistical methods are recommended for analyzing dose-dependent and time-course data in this compound studies?

- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .

- Time-Kill Assay Analysis : Apply Kaplan-Meier survival curves for apoptosis kinetics .

- Multivariate Analysis : PCA or cluster analysis to correlate structural modifications (e.g., glycosylation patterns) with bioactivity .

Methodological Guidelines

- Data Reproducibility : Report enzyme batch numbers, solvent purity, and reaction monitoring intervals (e.g., HPLC every 2 hours) .

- Negative Controls : Include untreated cells and solvent-only groups to rule out assay artifacts .

- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for animal welfare and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.